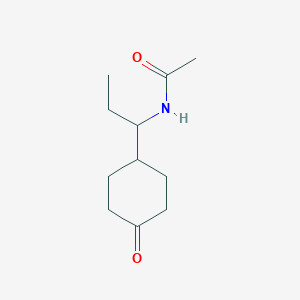

N-(1-(4-oxocyclohexyl)propyl)acetamide

Beschreibung

Eigenschaften

Molekularformel |

C11H19NO2 |

|---|---|

Molekulargewicht |

197.27 g/mol |

IUPAC-Name |

N-[1-(4-oxocyclohexyl)propyl]acetamide |

InChI |

InChI=1S/C11H19NO2/c1-3-11(12-8(2)13)9-4-6-10(14)7-5-9/h9,11H,3-7H2,1-2H3,(H,12,13) |

InChI-Schlüssel |

REPGXEMTBMRJIS-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C1CCC(=O)CC1)NC(=O)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key Differences :

- N-[trans-4-(Isopropylamino)cyclohexyl]acetamide () replaces the oxo group with an isopropylamino substituent, reducing polarity but introducing basicity and hydrogen-bond donor capacity .

Physical State and Stability :

- The 4-oxo analog is expected to be a solid at room temperature, similar to N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (white solid, M.P. 150–152°C) . However, the absence of aromatic rings (e.g., fluorophenyl or biphenyl in H4 from ) may lower its melting point compared to bulkier analogs .

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Implications

Polarity vs. Bioavailability : The 4-oxo group in N-(1-(4-oxocyclohexyl)propyl)acetamide may improve solubility but reduce membrane permeability compared to lipophilic analogs like H4 .

Synthetic Scalability : MCRs (as in ) offer efficient routes for analogs, but ketone-functionalized derivatives may require additional steps, impacting scalability .

Structural Versatility: Substitutions on the cyclohexane ring (e.g., amino, oxo, aryl) allow tuning of physicochemical properties for targeted applications (e.g., drug design, agrochemicals) .

Vorbereitungsmethoden

Step 1: Formation of 1-(4-Oxocyclohexyl)propylamine

4-Oxocyclohexanone reacts with propylamine in the presence of a reducing agent to form the intermediate amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred due to its selectivity and mild reaction conditions.

Reaction Conditions:

Step 2: Acetylation of the Amine Intermediate

The primary amine is acetylated using acetic anhydride or acetyl chloride . Catalytic bases like pyridine or triethylamine neutralize HCl byproducts.

Optimized Protocol:

| Parameter | Value |

|---|---|

| Acetylating Agent | Acetic anhydride (1.5 equiv) |

| Base | Triethylamine (2.0 equiv) |

| Solvent | Dichloromethane |

| Reaction Time | 4–6 hours |

| Yield | 90–95% |

Mechanistic Insight:

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of acetic anhydride, forming the acetamide.

Alternative Synthetic Routes

Boc-Protected Intermediate Strategy

A patent by describes the use of tert-butyl (4-oxocyclohexyl)carbamate to improve regioselectivity:

-

Protection: 4-Oxocyclohexanone is treated with di-tert-butyl dicarbonate to form the Boc-protected cyclohexylamine.

-

Reductive Amination: Propylamine is introduced via NaBH(OAc)₃, yielding Boc-protected 1-(4-oxocyclohexyl)propylamine.

-

Deprotection and Acetylation: The Boc group is removed with trifluoroacetic acid (TFA), followed by acetylation.

Advantages:

Catalytic and Industrial-Scale Methods

Hydrogenation of Nitro Precursors

Patent outlines a two-step hydrogenation process for cyclohexylacetamides:

-

Nitro Reduction: 4-Nitrophenylacetic acid is reduced to 4-aminophenylacetic acid using Pd/C and H₂.

-

Cyclohexane Ring Formation: Catalytic hydrogenation (Raney Ni, 50 psi H₂) yields 4-aminocyclohexylacetic acid, which is acetylated.

Industrial Applicability:

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Challenges and Optimization

Side Reactions

Q & A

Q. Advanced

- ADMET Prediction : Software like SwissADME or ADMETLab estimates absorption, logP, and CYP450 interactions.

- Molecular Dynamics (MD) Simulations : Assess binding to targets (e.g., cyclooxygenase) using Amber or GROMACS.

- Docking Studies : AutoDock Vina predicts affinity for neurological receptors based on the acetamide’s conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.